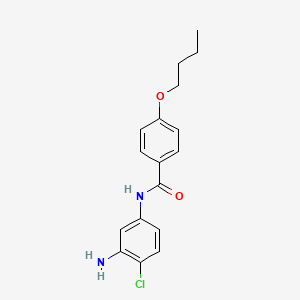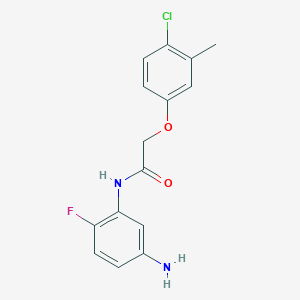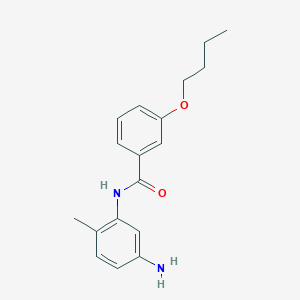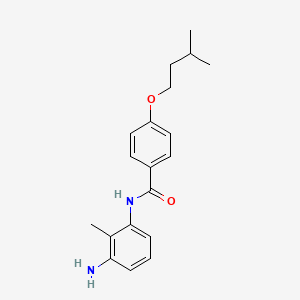
N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide
Vue d'ensemble
Description
N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide, also known as AMIPB, is a small molecule inhibitor of the enzyme acetyl-CoA carboxylase (ACC). This enzyme is involved in the regulation of fatty acid biosynthesis and is important for the maintenance of metabolic homeostasis. AMIPB has been used in a variety of scientific research applications, including drug development, metabolic engineering, and biochemistry.
Applications De Recherche Scientifique
Histone Deacetylase Inhibition
The compound N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide has been studied for its role as a histone deacetylase (HDAC) inhibitor. Research has demonstrated its effectiveness in selectively inhibiting HDACs 1-3 and 11, thereby impacting cancer cell proliferation and inducing apoptosis. This isotype-selective small molecule shows significant antitumor activity and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008).
Gastrokinetic Activity
This compound has been explored for its gastrokinetic activity. Studies have shown that certain benzamide derivatives, including compounds similar to this compound, exhibit potent in vivo gastric emptying activity. These compounds have been noted for their absence of dopamine D2 receptor antagonistic activity, which is beneficial in gastrointestinal therapeutics (Kato et al., 1992).
Anticonvulsant Activity
Research has also been conducted on analogs of this compound for their anticonvulsant properties. These studies have found that certain derivatives are superior to phenytoin in the maximal electroshock seizure test, although they were inactive in other seizure models. This indicates potential applications in epilepsy treatment (Lambert et al., 1995).
Antioxidant Properties
The compound and its analogs have been examined for their antioxidant properties. Structural analysis through X-ray diffraction and quantum chemical computation has provided insights into its molecular structure and potential as an antioxidant. This research is crucial for understanding how these compounds can scavenge free radicals and contribute to antioxidant therapies (Demir et al., 2015).
Antimicrobial Agents
A series of derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate a broad spectrum of activity against various microorganisms, making these compounds relevant in the development of new antimicrobial agents (Ertan et al., 2007).
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)11-12-23-16-9-7-15(8-10-16)19(22)21-18-6-4-5-17(20)14(18)3/h4-10,13H,11-12,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEURFBYELTIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





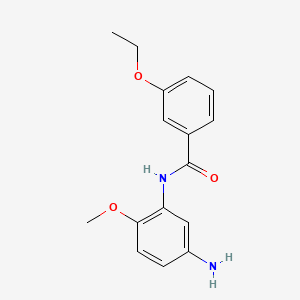
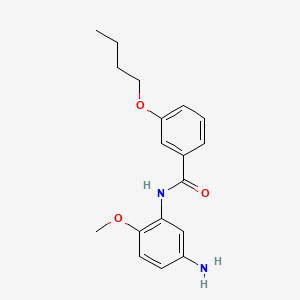


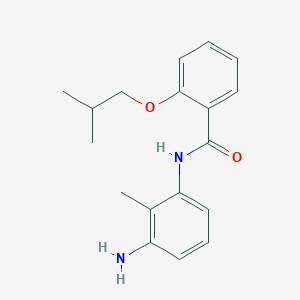
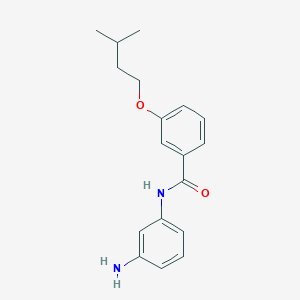

![N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385007.png)

